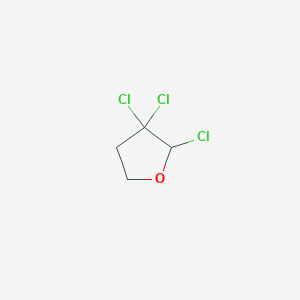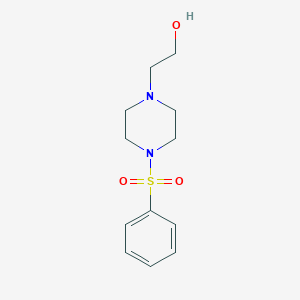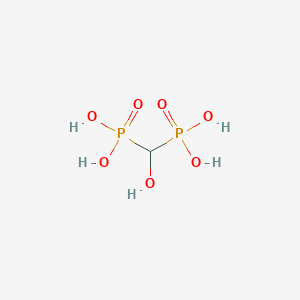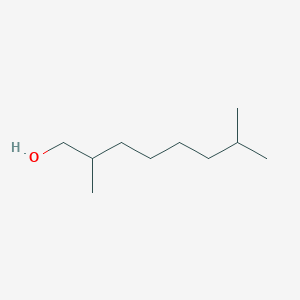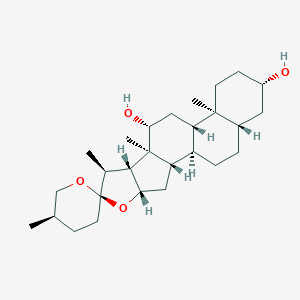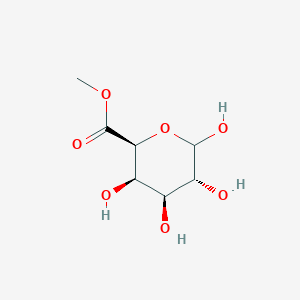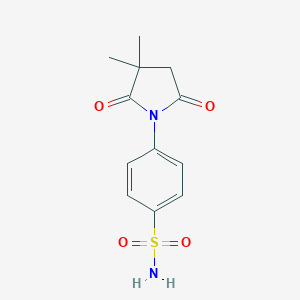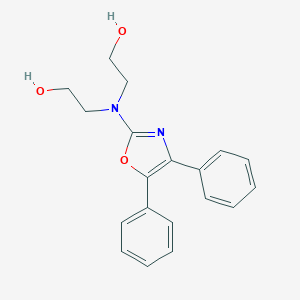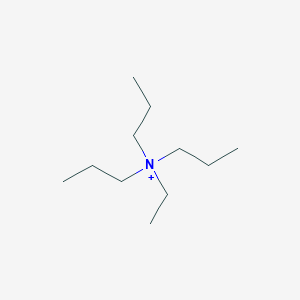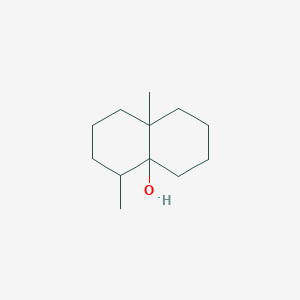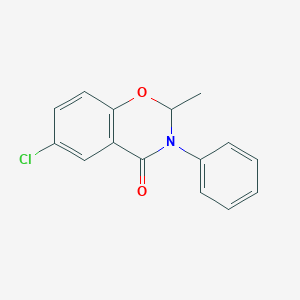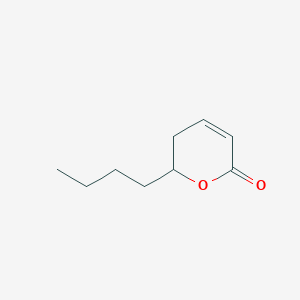
2H-Pyran-2-one, 6-butyl-5,6-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-butyl-5,6-dihydro- is a heterocyclic organic compound with the molecular formula C9H14O2. It is also known as butyl-γ-pyrone or butyl-γ-pyranone. This compound has gained significant attention in the scientific community due to its unique chemical and physical properties. It is widely used in various research applications, including chemical synthesis, pharmaceuticals, and agricultural chemistry.
Mécanisme D'action
The mechanism of action of 2H-Pyran-2-one, 6-butyl-5,6-dihydro- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a carbonyl group. Additionally, it has been shown to undergo a variety of chemical reactions, including oxidation, reduction, and cyclization.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2H-Pyran-2-one, 6-butyl-5,6-dihydro-. However, studies have shown that it exhibits antibacterial and antifungal activity, suggesting potential applications in the pharmaceutical industry. Additionally, it has been shown to have insecticidal properties, suggesting potential applications in agricultural chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2H-Pyran-2-one, 6-butyl-5,6-dihydro- is its versatility in organic synthesis. It is a readily available starting material and can be easily modified to produce a variety of organic compounds. However, its low solubility in water can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 2H-Pyran-2-one, 6-butyl-5,6-dihydro-. One potential area of research is the development of new synthetic methods for this compound, with a focus on improving yield and reducing environmental impact. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical and agricultural industries. Finally, there is potential for research on the toxicity and safety of this compound, particularly in the context of its use in agricultural chemistry.
Méthodes De Synthèse
The synthesis of 2H-Pyran-2-one, 6-butyl-5,6-dihydro- can be achieved through a variety of methods, including the reaction of butyl acetoacetate with malonic acid in the presence of a base, or through the cyclization of 6-butyl-5-hydroxy-2H-pyran-2-one with acetic anhydride. The yield of this synthesis method can be improved through a variety of techniques, including the use of microwave irradiation or the addition of catalysts.
Applications De Recherche Scientifique
2H-Pyran-2-one, 6-butyl-5,6-dihydro- has been widely used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. Additionally, it has been used as a precursor for the synthesis of pyranone-based polymers and as a reagent in agricultural chemistry.
Propriétés
Numéro CAS |
16400-70-7 |
|---|---|
Nom du produit |
2H-Pyran-2-one, 6-butyl-5,6-dihydro- |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,7-8H,2-3,5-6H2,1H3 |
Clé InChI |
FZGRTOXOBUQQAD-UHFFFAOYSA-N |
SMILES |
CCCCC1CC=CC(=O)O1 |
SMILES canonique |
CCCCC1CC=CC(=O)O1 |
Autres numéros CAS |
16400-70-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





